2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . The specific mode of action would depend on the biological activity and the target of this compound.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . The exact pathways would depend on the biological activity and the target of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific effects would depend on the biological activity and the target of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorobenzenesulfonamide with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. Finally, the benzamide moiety is introduced through a coupling reaction with 2-aminobenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)acetic acid
- 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzene
Uniqueness
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetamido and benzamide groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S2/c19-11-5-7-13(8-6-11)29(26,27)23-18-21-12(10-28-18)9-16(24)22-15-4-2-1-3-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOQRTQSHCDXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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